molecular formula C11H8BrNO2 B2675998 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde CAS No. 869496-65-1

3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde

Cat. No. B2675998
CAS RN: 869496-65-1
M. Wt: 266.094
InChI Key: VXKRPZKIUBPKJT-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde, also known as BRIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BRIM belongs to the isoxazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde in lab experiments is its relatively simple synthesis method and low cost. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde. One area of interest is the development of new synthetic methods for this compound that could improve its solubility and increase its potency. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new cancer therapies. Additionally, there is potential for the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde involves the reaction of 3-bromobenzaldehyde with 5-methylisoxazole in the presence of a base and a catalyst. The reaction proceeds through a series of steps, leading to the formation of this compound as the final product. The synthesis method of this compound is relatively simple and cost-effective, making it a popular choice for researchers in the field of medicinal chemistry.

Scientific Research Applications

3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-7-10(6-14)11(13-15-7)8-3-2-4-9(12)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRPZKIUBPKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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